3-amino-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]pyrazine-2-carboxamide
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Overview
Description
3-amino-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring substituted with an amino group and a carboxamide group. This compound also contains a phenyl ring substituted with a 1,2,4-triazole moiety. The presence of these functional groups and heterocyclic rings makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.
Attachment of the triazole to the phenyl ring: This step often involves a nucleophilic aromatic substitution reaction where the triazole moiety is introduced to the phenyl ring.
Formation of the pyrazine ring: The pyrazine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the amino and carboxamide groups: These functional groups can be introduced through standard organic reactions such as amination and amidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-amino-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-amino-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]pyrazine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole and pyrazine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methyl-1H-1,2,4-triazole: Shares the triazole moiety but lacks the pyrazine and phenyl rings.
N-phenylpyrazine-2-carboxamide: Contains the pyrazine and phenyl rings but lacks the triazole moiety.
4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline: Contains the triazole and phenyl rings but lacks the pyrazine ring.
Uniqueness
3-amino-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]pyrazine-2-carboxamide is unique due to the combination of its functional groups and heterocyclic rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-amino-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O/c1-8-18-13(21-20-8)9-2-4-10(5-3-9)19-14(22)11-12(15)17-7-6-16-11/h2-7H,1H3,(H2,15,17)(H,19,22)(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXALWSLRJGPQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=C(C=C2)NC(=O)C3=NC=CN=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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